3-[3-(Dimethylamino)propoxy]benzonitrile
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Overview
Description
3-[3-(Dimethylamino)propoxy]benzonitrile is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzonitrile, where the benzene ring is substituted with a 3-(dimethylamino)propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives like amines.
Substitution: Substituted products depending on the nucleophile used
Scientific Research Applications
3-[3-(Dimethylamino)propoxy]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Dimethylamino)propoxy]benzaldehyde
- 3-[3-(Dimethylamino)propoxy]benzoic acid
- 3-[3-(Dimethylamino)propoxy]benzamide
Uniqueness
3-[3-(Dimethylamino)propoxy]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-[3-(dimethylamino)propoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUQXKOVKMYIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610178 |
Source
|
Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209538-81-8 |
Source
|
Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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